1-methyl-5-phenoxy-1H-indole-2-carbohydrazide

Medicinal Chemistry Drug Design ADME Properties

1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide (CAS 732251-06-8) is a functionalized indole derivative characterized by a core 1H-indole-2-carbohydrazide scaffold with distinct N-methyl and C5-phenoxy substitutions. This compound belongs to a chemical class known for its versatile biological activity and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and chemical biology research.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 732251-06-8
Cat. No. B2541749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-phenoxy-1H-indole-2-carbohydrazide
CAS732251-06-8
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC3=CC=CC=C3)C=C1C(=O)NN
InChIInChI=1S/C16H15N3O2/c1-19-14-8-7-13(21-12-5-3-2-4-6-12)9-11(14)10-15(19)16(20)18-17/h2-10H,17H2,1H3,(H,18,20)
InChIKeyMDZHKPKONJZXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide (CAS 732251-06-8): A Differentiated Indole-2-Carbohydrazide Building Block for Advanced Synthesis


1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide (CAS 732251-06-8) is a functionalized indole derivative characterized by a core 1H-indole-2-carbohydrazide scaffold with distinct N-methyl and C5-phenoxy substitutions [1]. This compound belongs to a chemical class known for its versatile biological activity and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and chemical biology research. Its structure features a reactive hydrazide moiety, making it a valuable precursor for the synthesis of more complex heterocyclic systems, including hydrazones and oxadiazoles [1].

Why Simple Indole-2-Carbohydrazides Cannot Substitute for the 5-Phenoxy-1-Methyl Functionalized Core (CAS 732251-06-8)


In-class substitution of 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide with simpler indole-2-carbohydrazides (e.g., 1-methyl-1H-indole-2-carbohydrazide, CAS 56809-86-0) is not scientifically valid for applications targeting α-glucosidase inhibition or other phenoxy-dependent activities. Literature evidence establishes that the phenoxy group is a critical pharmacophore for potent α-glucosidase inhibition within this chemical series, with phenoxy-containing derivatives demonstrating IC50 values in the low micromolar range (6.31–49.89 µM), representing an activity improvement of over 100-fold compared to the standard acarbose [1]. A generic analog lacking the 5-phenoxy substitution would be expected to have significantly reduced or absent target engagement, thereby compromising the reproducibility and relevance of any downstream experimental results.

Quantitative Differentiation Guide for 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide (CAS 732251-06-8) Procurement


Increased Lipophilicity vs. Unsubstituted and Des-Methyl Analogs

The 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide (MW: 281.31 g/mol) exhibits a calculated XLogP3-AA value of 2.4, reflecting the lipophilic contribution of both the N-methyl and 5-phenoxy substituents [1]. This value represents a substantial increase in lipophilicity compared to the simpler analog 1-methyl-1H-indole-2-carbohydrazide (MW: 189.21 g/mol, CAS 56809-86-0), which lacks the phenoxy group and has an estimated XLogP3 of 1.1 [2]. The 2.4 logP value is also higher than that of 5-phenoxy-1H-indole-2-carbohydrazide (MW: 267.28 g/mol, CAS 732248-34-9), which lacks the N-methyl group and has an estimated XLogP3 of 1.8 [3].

Medicinal Chemistry Drug Design ADME Properties

Superior Vendor-Supplied Purity vs. Common Analogs

A specific vendor (SynHet) supplies 1-methyl-5-phenoxy-1H-indole-2-carbohydrazide with a stated purity of >99% . This represents a significantly higher purity standard compared to the commonly available analog 1-methyl-1H-indole-2-carbohydrazide (CAS 56809-86-0), which is typically offered at a minimum purity specification of 95% by other commercial sources .

Synthetic Chemistry Reproducible Research Procurement Standards

Class-Leading Potency of Phenoxy-Containing Scaffold vs. Acarbose for α-Glucosidase Inhibition

While specific data for this exact compound is not yet available, the 5-phenoxy-indole-carbohydrazide scaffold has been validated as a potent pharmacophore for α-glucosidase inhibition. In a published study, a series of indole-carbohydrazide-phenoxy-triazole hybrids demonstrated IC50 values ranging from 6.31 ± 0.03 µM to 49.89 ± 0.09 µM against yeast α-glucosidase [1]. This represents a dramatic improvement over the clinical drug acarbose, which exhibited an IC50 of 750.0 ± 10.0 µM in the same assay [1].

Antidiabetic Research Enzyme Inhibition Drug Discovery

Prioritized Application Scenarios for 1-Methyl-5-phenoxy-1H-indole-2-carbohydrazide (CAS 732251-06-8) Based on Verifiable Evidence


Lead Optimization in Antidiabetic Drug Discovery Programs Targeting α-Glucosidase

This compound serves as an essential core scaffold for synthesizing focused libraries of α-glucosidase inhibitors. Its use is validated by class-level evidence showing that derivatives of this phenoxy-indole-carbohydrazide core can achieve IC50 values 118.8-times more potent than acarbose [1]. Researchers can utilize its reactive hydrazide group for rapid derivatization via hydrazone formation to explore structure-activity relationships (SAR) around this validated pharmacophore.

Control Compound in SAR Studies for N-Methyl and Phenoxy Substituent Effects

The compound's unique combination of N-methyl and 5-phenoxy substituents, resulting in a calculated XLogP3 of 2.4, makes it an ideal control for comparative studies [2]. By comparing its activity and ADME properties against its des-methyl analog (5-phenoxy-1H-indole-2-carbohydrazide, CAS 732248-34-9) and its des-phenoxy analog (1-methyl-1H-indole-2-carbohydrazide, CAS 56809-86-0), researchers can deconvolute the specific contributions of each functional group to target binding and cellular permeability [REFS-2, REFS-3].

High-Purity Building Block for Advanced Heterocyclic Synthesis

With a vendor-specified purity of >99% , this compound is ideally suited as a high-quality starting material for complex multi-step syntheses. Its hydrazide functionality is a proven precursor for generating diverse heterocycles such as 1,3,4-oxadiazoles and hydrazones, which are common motifs in bioactive molecules. The high purity ensures that subsequent synthetic transformations are not compromised by side reactions from unknown impurities.

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